2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
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Overview
Description
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is a synthetic nucleoside analog. This compound is notable for its structural similarity to naturally occurring nucleosides, making it a valuable tool in biochemical and pharmaceutical research. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes, particularly in antiviral and anticancer applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is then acetylated to protect the hydroxyl groups.
Nucleoside Formation: The acetylated ribofuranosyl derivative is then coupled with 2-chloro-6-aminopurine under acidic conditions to form the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale synthesis. This involves:
Batch Reactors: Utilizing batch reactors for the coupling reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product consistency.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The acetyl groups can be removed under basic conditions to yield the free nucleoside.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Deprotection: Sodium methoxide in methanol is commonly used for deacetylation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substituted Nucleosides: Depending on the nucleophile used, various substituted nucleosides can be obtained.
Free Nucleoside: Deacetylation yields the free nucleoside, which can be further modified or used in biological assays.
Scientific Research Applications
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C and herpes viruses.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication. In cancer cells, it can induce apoptosis by disrupting DNA synthesis and repair pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-adenosine: Another nucleoside analog with similar antiviral properties.
6-Amino-2-chloropurine: Shares structural similarities but lacks the ribofuranosyl moiety.
2’,3’,5’-Tri-O-acetyladenosine: Similar in structure but without the chlorine substitution.
Uniqueness
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is unique due to its specific combination of a chlorinated purine base and an acetylated ribofuranosyl sugar. This combination enhances its stability and bioavailability, making it particularly effective in antiviral and anticancer applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFOTCIQPKKSP-CKRXIKOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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